3-Aminomethylpyridine-N-oxide
CAS No.: 106940-10-7
VCID: VC0008681
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Description | 3-(Aminomethyl)pyridine-N-oxide is a pyridine derivative featuring an aminomethyl group at the 3-position and an N-oxide functional group. The molecular formula for 3-(Aminomethyl)pyridine 1-oxide hydrochloride is C6H9ClN2O. It can be synthesized by oxidizing 3-(aminomethyl)pyridine with an oxidizing agent like hydrogen peroxide or peracids, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound is used in scientific research as a building block for synthesizing more complex organic molecules and in studies involving enzyme inhibition and protein interactions. Its biological activity stems from its ability to interact with molecular targets like enzymes and receptors, with the N-oxide group enhancing binding affinity through hydrogen bonding and electrostatic interactions. Research indicates that pyridine derivatives, including 3-(Aminomethyl)pyridine-N-oxide, exhibit antibacterial properties against Gram-positive bacteria, disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Related compounds have also demonstrated anticancer activities, inducing apoptosis in cancer cells and inhibiting tumor growth. Similar compounds include 3-(Aminomethyl)pyridine, which lacks the N-oxide group, leading to different chemical reactivity and biological activity. Other similar compounds are 4-(Aminomethyl)pyridine 1-oxide and 2-(Aminomethyl)pyridine 1-oxide, which feature the aminomethyl group at different positions on the pyridine ring, resulting in different steric and electronic effects. |
---|---|
CAS No. | 106940-10-7 |
Product Name | 3-Aminomethylpyridine-N-oxide |
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | (1-oxidopyridin-1-ium-3-yl)methanamine |
Standard InChI | InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |
Standard InChIKey | OBULFLYPLSCKRW-UHFFFAOYSA-N |
SMILES | C1=CC(=C[N+](=C1)[O-])CN |
Canonical SMILES | C1=CC(=C[N+](=C1)[O-])CN |
PubChem Compound | 298510 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume